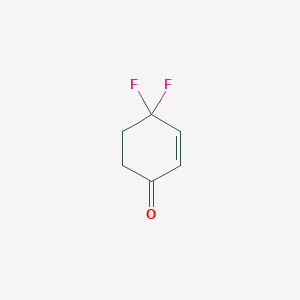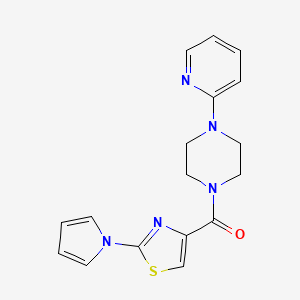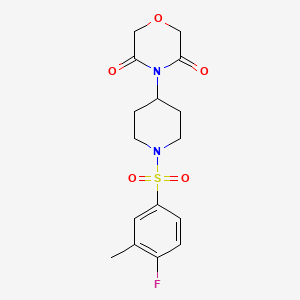
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C16H19FN2O5S and its molecular weight is 370.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Hydrogen Bonding
Research on compounds with similar structural motifs, such as morpholine and piperidine derivatives, has highlighted their role in forming intricate hydrogen-bonding patterns. Studies like that by Smith, Wermuth, and Sagatys (2011) have explored the crystal structures of compounds involving morpholine and piperidine, demonstrating how these structures exhibit diverse hydrogen-bonding patterns. This research contributes to understanding the molecular architecture and potential applications of compounds like 4-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione in fields ranging from material science to pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).
Antimicrobial Activity and Molecular Docking
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial potency. Janakiramudu et al. (2017) synthesized sulfonamides and carbamates derived from a precursor compound, showcasing good to potent antimicrobial activity. This insight into the antimicrobial potency of structurally similar compounds suggests potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).
Chemical Reactivity and Synthetic Applications
The reactivity of compounds with similar structural features has been extensively studied, providing valuable information on their synthetic applications. For instance, Bottomley, Boyd, and Monteil (1980) explored the ene-type reactions involving transfer of acyl groups, which could be relevant to understanding the reactivity of this compound in synthetic chemistry (Bottomley, Boyd, & Monteil, 1980).
Fluorescent Probes and Imaging Applications
The development of fluorescent probes based on morpholine derivatives, as studied by Sun et al. (2018), demonstrates the utility of these compounds in biological imaging. The construction of a novel two-photon fluorescent probe for detecting reducing agents showcases the potential of using morpholine and piperidine derivatives in creating sensitive imaging tools for biomedical research (Sun et al., 2018).
Ionic Liquid Crystals and Material Science
The design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations, as investigated by Lava, Binnemans, and Cardinaels (2009), illustrates the versatility of these compounds in material science. This research underlines the potential applications of this compound in designing new materials with tailored properties (Lava, Binnemans, & Cardinaels, 2009).
Eigenschaften
IUPAC Name |
4-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O5S/c1-11-8-13(2-3-14(11)17)25(22,23)18-6-4-12(5-7-18)19-15(20)9-24-10-16(19)21/h2-3,8,12H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIZYTGGISIPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
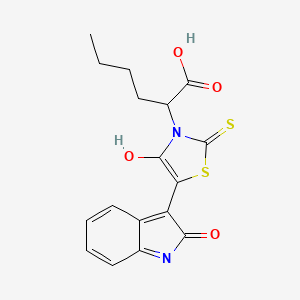
![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)

![methyl 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706580.png)
![Methyl 3-[(4-oxochromene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2706584.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2706588.png)
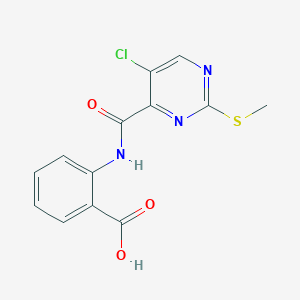
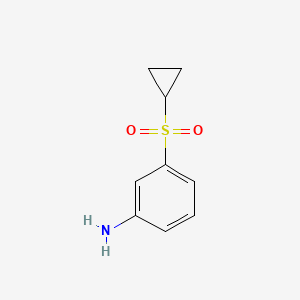
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)
